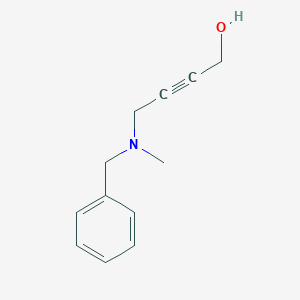

4-(Benzyl(methyl)amino)but-2-YN-1-OL

Description

Significance of Propargylic Amino Alcohol Motifs in Advanced Chemical Synthesis

The significance of the propargylic amino alcohol motif in advanced chemical synthesis is substantial. These structures serve as versatile synthons, capable of participating in a variety of chemical transformations. The alkyne moiety can undergo reactions such as cycloadditions, hydroaminations, and coupling reactions, while the amino alcohol portion allows for modifications and the introduction of chirality. researchgate.netscience.gov This dual reactivity is particularly valuable in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active natural products. researchgate.net The spatial arrangement of the functional groups in propargylic amino alcohols also allows for the construction of stereochemically complex molecules with a high degree of control.

Positioning of 4-(Benzyl(methyl)amino)but-2-yn-1-ol within the Broader Scope of Alkynol and Aminoalkyne Chemistry

Within the broader fields of alkynol (compounds containing both an alkyne and an alcohol) and aminoalkyne (compounds containing both an alkyne and an amine) chemistry, this compound holds a specific and important position. It is a secondary propargylic alcohol and a tertiary amine, a combination that influences its reactivity and potential applications. The presence of the N-benzyl and N-methyl groups provides steric and electronic effects that can be exploited in synthetic strategies.

The likely application of this compound and its analogues is in the field of medicinal chemistry. For instance, the structurally similar compound, 4-(Benzyl(ethyl)amino)but-2-yn-1-ol, has been identified as an intermediate in the synthesis of a metabolite of Oxybutynin. chemicalbook.com Oxybutynin is a medication used to treat overactive bladder, and its analogues are of continued interest in the development of new therapeutics with improved properties. This suggests that this compound is a valuable precursor for the synthesis of novel bioactive molecules, particularly those targeting muscarinic receptors.

Chemical Properties and Synthesis of this compound

A comprehensive understanding of the chemical properties and synthetic routes to this compound is crucial for its effective utilization in research and development.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below. These data are essential for its identification, purification, and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| CAS Number | 1416439-98-9 |

| Appearance | Likely an oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Data sourced from PubChem CID 71742520. nih.gov

Synthesis Methodologies

The primary and most efficient method for the synthesis of 4-(substituted-amino)but-2-yn-1-ols, including this compound, is the Mannich reaction. adichemistry.comwikipedia.org This three-component condensation reaction involves an alkyne with an acidic proton, an aldehyde (typically formaldehyde), and a secondary amine.

In the specific case of this compound, the synthesis would proceed via the reaction of propargyl alcohol, formaldehyde, and N-benzylmethylamine.

Reaction Scheme:

Propargyl Alcohol + Formaldehyde + N-Benzylmethylamine → this compound

This reaction is typically carried out under mild conditions and is known for its high efficiency and atom economy. The mechanism involves the initial formation of an iminium ion from the reaction of formaldehyde and N-benzylmethylamine, which then undergoes nucleophilic attack by the deprotonated propargyl alcohol.

Research Findings and Applications

While specific research exclusively detailing the biological activity of this compound is not abundant in publicly accessible literature, its structural similarity to intermediates used in the synthesis of pharmacologically active compounds provides a strong basis for its potential applications.

Role as a Synthetic Intermediate

The primary role of this compound in a research context is as a key intermediate for the synthesis of more complex molecules. Its bifunctional nature allows for a stepwise or tandem modification of both the alkyne and the amino alcohol moieties.

Potential Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Potential Product |

| Esterification | Acid chloride or anhydride, base | Ester derivatives at the hydroxyl group |

| Click Chemistry | Azide (B81097), copper catalyst | Triazole-containing compounds |

| Reduction | H₂, Lindlar's catalyst or Na/NH₃ | (Z)- or (E)-allylic amino alcohol |

| Cyclization Reactions | Various catalysts (e.g., gold, palladium) | Heterocyclic compounds |

Potential in Medicinal Chemistry

The structural relationship to intermediates for oxybutynin analogues strongly suggests that this compound is a valuable scaffold for the development of new antimuscarinic agents. By modifying the benzyl (B1604629) and methyl groups on the nitrogen atom, as well as the hydroxyl and alkyne functionalities, a library of compounds can be generated for screening against various biological targets. The propargylamine (B41283) moiety itself is a known pharmacophore in several drugs, further highlighting the potential of this compound in drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-[benzyl(methyl)amino]but-2-yn-1-ol |

InChI |

InChI=1S/C12H15NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,9-11H2,1H3 |

InChI Key |

XHXOAPKWTQSRBL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#CCO)CC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformative Pathways of 4 Benzyl Methyl Amino but 2 Yn 1 Ol

Reactions Involving the Alkyne Functional Group

The electron-rich triple bond of the but-2-yn-1-ol core is susceptible to a range of additions and cyclizations, often facilitated by transition metal catalysts. These reactions provide powerful tools for selectively modifying the molecule and introducing new functional groups and ring systems.

Metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. In the context of propargylic alcohols and aminoalkynes, this reaction offers a direct route to valuable intermediates.

Gold catalysts have emerged as particularly effective for the hydroamination of propargylic alcohols. The reaction of a propargylic alcohol with an amine in the presence of a gold catalyst can be controlled to selectively produce different products. ucl.ac.uk A highly regioselective hydroamination can yield 3-hydroxyimines. These intermediates can then be stereoselectively reduced to form syn-1,3-aminoalcohols or hydrolyzed to produce the corresponding 3-hydroxyketone. ucl.ac.uk

Furthermore, by modifying the reaction conditions to a two-step, one-pot process, it is possible to obtain 3-aminoketones. This transformation proceeds through a Meyer-Schuster rearrangement followed by a conjugate addition of the amine to the resulting enone. ucl.ac.uk This divergent catalytic system, employing the same starting materials and catalyst, provides access to three distinct and valuable product classes. ucl.ac.uk

Table 1: Products from Gold-Catalyzed Reactions of Propargylic Alcohols

| Product Class | Key Intermediate/Reaction |

|---|---|

| syn-1,3-Aminoalcohols | Stereoselective reduction of 3-hydroxyimine |

| 3-Hydroxyketones | Hydrolysis of 3-hydroxyimine |

This table summarizes the divergent outcomes of gold-catalyzed hydroamination of propargylic alcohols.

Palladium catalysts are widely used for their ability to facilitate a diverse array of C-C and C-N bond-forming reactions. snnu.edu.cnrsc.org In the context of aminoalkynes, palladium catalysis enables intramolecular cyclization reactions that are pivotal for the synthesis of nitrogen-containing heterocycles. For instance, palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides an efficient route to indoline derivatives. researchgate.net This type of transformation involves the activation of a C-H bond and subsequent C-N bond formation, all orchestrated by the palladium catalyst. researchgate.net

The versatility of palladium catalysis extends to various functionalization reactions of the alkyne moiety. These can include carbonylation-cyclization cascade reactions, where carbon monoxide is incorporated to build complex polycyclic structures. nih.govresearchgate.net The choice of ligands and reaction conditions plays a crucial role in directing the regioselectivity and stereoselectivity of these transformations. snnu.edu.cn

The alkyne functionality in 4-(benzyl(methyl)amino)but-2-yn-1-ol is a suitable precursor for various cyclization and cascade reactions to form heterocyclic systems. rsc.orgresearchgate.netscilit.com One prominent example is the formation of isoxazoles. Isoxazoles can be synthesized through the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne. nih.govorganic-chemistry.org This reaction provides a direct and efficient method for constructing the five-membered isoxazole ring. nih.gov

Various strategies exist for generating the nitrile oxide in situ and for carrying out the cycloaddition with different alkynes. beilstein-journals.orgnih.gov The resulting isoxazoles are themselves versatile synthetic intermediates that can undergo further transformations, such as ring expansion reactions mediated by reagents like molybdenum hexacarbonyl to yield substituted 4-pyridones. beilstein-journals.orgnih.gov

While direct oxidative amidation of the terminal alcohol in the presence of the internal alkyne presents selectivity challenges, related C-N bond-forming reactions are well-established for alkynes. tcichemicals.comnih.govresearchgate.net Transition-metal-catalyzed C-H amination has become a powerful, atom-economical alternative to traditional cross-coupling methods for forming C-N bonds. nih.gov Catalysts based on rhodium and iridium, for example, can directly aminate C(sp²)-H bonds using organic azides as the nitrogen source, with dinitrogen as the only byproduct. nih.gov

Furthermore, tandem oxidative amidation of benzylic alcohols to amides can be achieved using heterogeneous catalysts, such as copper(II) supported on graphitic carbon nitride nanosheets. nih.gov This process involves the oxidation of the alcohol to an aldehyde, which then reacts with an amine to form an amide. nih.gov Such methodologies highlight the potential for forming amide functionalities through oxidation and C-N bond formation, which could be conceptually applied to derivatives of this compound.

The alkyne group can act as a pronucleophile in reductive coupling reactions with electrophiles like carbonyl compounds and imines. nih.govillinois.edu These reactions, often catalyzed by transition metals, lead to the formation of valuable allylic alcohols and amines. nih.gov For instance, the reductive cross-coupling of terminal alkynes with imines, mediated by low-valency titanium species, provides a regioselective route to stereodefined allylic amines. beilstein-journals.org

More recently, cobalt-catalyzed enantioselective reductive coupling of internal alkynes with imines has been developed, utilizing zinc as a reductant. chemrxiv.orgchemrxiv.org This method allows for the synthesis of highly substituted chiral allylic amines in excellent yields and with high enantioselectivity. chemrxiv.orgchemrxiv.org This type of reactivity demonstrates the capacity of the alkyne in this compound to participate in C-C bond formation with imines, leading to structurally complex and stereochemically rich amine products.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Hydroxyimines |

| 3-Aminoketones |

| syn-1,3-Aminoalcohols |

| 3-Hydroxyketone |

| Indolines |

| Isoxazoles |

| 4-Pyridones |

Metal-Catalyzed Hydroamination Reactions of Propargylic Alcohols and Aminoalkynes

Reactions Involving the Hydroxyl Functional Group

The primary alcohol moiety in this compound is a site of significant reactivity, enabling transformations such as oxidation to carbonyl compounds, as well as esterification and etherification.

The oxidation of propargylic alcohols, such as this compound, into their corresponding α,β-unsaturated alkynals or alkynones is a fundamental transformation in organic synthesis. A significant challenge in this process is achieving chemoselectivity, particularly when other oxidizable functional groups, like a tertiary amine, are present in the molecule. nih.govresearchgate.net

Several catalytic systems have been developed to address this challenge under mild conditions. One efficient and aerobic method utilizes a combination of copper(I) iodide (CuI), 4-dimethylaminopyridine (DMAP), and 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) in acetonitrile. nih.govnih.gov This system operates at room temperature under an oxygen balloon, successfully converting a wide range of benzyl (B1604629) and propargyl alcohols to their corresponding aldehydes and ketones in excellent yields. nih.gov Crucially, this catalytic process is tolerant of sensitive groups, including amines and alkynes, ensuring that the core structure of this compound remains intact during the oxidation of the hydroxyl group. nih.govresearchgate.net

Alternative eco-friendly protocols for the aerobic oxidation of propargylic alcohols have also been established. One such method employs a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene at room temperature. organic-chemistry.org This approach is noted for its practicality, scalability for industrial production, and use of oxygen as a clean oxidant, avoiding the waste generated by traditional stoichiometric oxidants. organic-chemistry.org

Furthermore, propargylic alcohols can undergo a one-pot conversion into propargylic amines through an in situ oxidation-imine formation sequence. mdma.ch This process typically uses manganese dioxide (MnO₂) as an in situ oxidant to convert the alcohol to an intermediate aldehyde or ketone, which then reacts with an amine to form an imine. mdma.chorganic-chemistry.org The subsequent reduction of the imine yields the corresponding amine. This pathway demonstrates the versatility of the propargylic alcohol group as a precursor to other important functionalities.

| Catalytic System | Oxidant | Solvent | Key Features | Resulting Product from Propargylic Alcohol |

|---|---|---|---|---|

| CuI / TEMPO / DMAP | O₂ (from air/balloon) | Acetonitrile | Mild, room temperature conditions; high chemoselectivity; tolerant of amine groups. nih.govnih.gov | α,β-Acetylenic Aldehyde/Ketone |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | O₂ (aerobic) | Toluene | Eco-friendly; suitable for industrial scale; broad substrate scope. organic-chemistry.org | α,β-Acetylenic Aldehyde/Ketone |

| MnO₂ | (Stoichiometric) | Various Organic Solvents | Used for in situ oxidation to an imine, followed by reduction. mdma.chorganic-chemistry.org | Intermediate Aldehyde/Ketone for Imine Formation |

The hydroxyl group of this compound can readily undergo esterification and etherification, which are common strategies for protecting the alcohol or for introducing new functional handles.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative. A classic method is the Fischer–Speier esterification, which involves reacting the alcohol and a carboxylic acid in the presence of an acid catalyst, often with azeotropic removal of water to drive the reaction to completion. researchgate.netresearchgate.net For a molecule like this compound, this reaction would likely require prior protection of the tertiary amine to prevent it from being protonated by the acid catalyst, which would inhibit the reaction. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base can provide the corresponding ester.

Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). The Williamson ether synthesis is a standard method, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. nih.gov This method is particularly effective for forming propargyl ethers. nih.gov

Another powerful method for the propargylation of alcohols, which results in an ether, is the Nicholas reaction. nih.govacs.org This reaction involves the treatment of a dicobalt hexacarbonyl-complexed propargyl alcohol with an acid to generate a stabilized propargylic carbocation. acs.org This cation then reacts with a nucleophile, such as an alcohol, to form the new ether linkage. The cobalt complex can be subsequently removed through oxidative decomplexation. nih.gov More recently, iron-catalyzed methods have been developed for the symmetrical and non-symmetrical etherification of benzylic and other activated alcohols, presenting a greener alternative that could be applicable to propargylic systems. nih.gov

| Reaction Type | General Method | Reagents | Key Considerations |

|---|---|---|---|

| Esterification | Fischer–Speier Esterification | Carboxylic Acid, Acid Catalyst (e.g., p-TsOH) | Requires azeotropic removal of water; potential need to protect the amine group. researchgate.net |

| Esterification | Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine) | Generally high-yielding and occurs under milder conditions than Fischer-Speier. |

| Etherification | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Classic method for forming ethers from alcohols. nih.gov |

| Etherification | Nicholas Reaction | Co₂(CO)₈, Acid (e.g., BF₃OEt₂), Nucleophilic Alcohol | Involves a cobalt-stabilized propargylium ion; useful for base-sensitive molecules. nih.govacs.org |

| Etherification | Iron-Catalyzed Dehydration | FeCl₂ or FeCl₃, Green Solvent (e.g., Propylene Carbonate) | Eco-friendly conditions for the dehydrative coupling of activated alcohols. nih.gov |

Reactions Involving the Tertiary Amine Functional Group

The tertiary amine in this compound serves as both a nucleophilic center and a potential ligand for metal coordination, enabling a distinct set of chemical transformations.

The lone pair of electrons on the nitrogen atom of the tertiary amine group confers nucleophilic character upon it. beilstein-journals.org This allows it to react with various electrophiles. Studies on related secondary amine structures, such as Nε-(carboxymethyl) lysine, have shown that the amine nitrogen is a primary site for nucleophilic addition to electrophilic species like quinones. nih.gov The nucleophilicity of amines makes them reactive towards a range of electrophiles, a principle that underpins many organocatalytic reactions. beilstein-journals.org

Beyond its role as a nucleophile in organic reactions, the tertiary amine is a potent ligand for coordinating with transition metals. Amino acids and their derivatives commonly act as N,O-bidentate ligands, forming stable chelate rings with metal ions. wikipedia.org In this compound, the tertiary amine can function as a simple N-donor ligand. mdpi.com

Furthermore, the presence of the alkyne functionality introduces the possibility of multi-modal coordination. Alkynes themselves can act as π-ligands for transition metals, a type of bonding described by the Dewar–Chatt–Duncanson model. wikipedia.org This allows for the formation of transition metal alkyne complexes. wikipedia.orgnih.gov Consequently, this compound has the potential to act as a bidentate N,π-alkyne ligand, where both the nitrogen atom and the alkyne's π-system coordinate to a single metal center. Tripodal ligands containing amino groups are well-known for forming stable, well-defined complexes with a variety of transition metals. researchgate.net

| Functional Group | Role in Complexation | Coordination Mode | Example Metal Ions |

|---|---|---|---|

| Tertiary Amine | N-donor Ligand | Monodentate | Co(III), Zn(II), Cd(II), Si, Ge, Sn mdpi.comresearchgate.net |

| Alkyne | π-Ligand | η²-Coordination | Co, Ti, Pt, W wikipedia.orgnih.gov |

| Amine + Alkyne | Bidentate Ligand | N,π-Chelation | Various Transition Metals |

The synthesis of N-propargyl amino alcohols, a class of compounds to which this compound belongs, highlights the key reactivity of the amine functional group. A prominent method for their synthesis is the multicomponent A³-coupling reaction (Alkyne-Aldehyde-Amine). researchgate.netresearchgate.net

This one-pot process involves the reaction of a primary or secondary amine, an aldehyde (often formaldehyde), and a terminal alkyne, typically catalyzed by a copper(I) salt. researchgate.net In the context of synthesizing a molecule like the title compound, a secondary amine such as N-methylbenzylamine would react with formaldehyde and propargyl alcohol. The reaction proceeds through the formation of an iminium ion intermediate from the amine and aldehyde, which is then attacked by the copper acetylide generated from the terminal alkyne. This process efficiently constructs the C-C bond between the amine's α-carbon and the alkyne. researchgate.netresearchgate.net This synthetic strategy underscores the nucleophilic role of the amine in initiating the cascade that leads to the final N-propargylated product.

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Alkyne) | Catalyst | Product Type |

|---|---|---|---|---|

| Primary or Secondary Amine | Formaldehyde or other Aldehyde | Terminal Alkyne | Cu(I) salts (e.g., CuI, CuBr) | N-Propargyl Amine researchgate.netresearchgate.net |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Metal-Catalyzed Transformations

Metal-catalyzed reactions involving propargylamines like 4-(Benzyl(methyl)amino)but-2-yn-1-ol are central to the formation of a variety of valuable organic molecules. researchgate.net The mechanisms of these transformations are intricate, often involving the activation of the alkyne moiety by a transition metal center, which facilitates subsequent reactions.

The initial and crucial step in the metal-catalyzed transformation of this compound is the formation of a metal-alkyne complex. wikipedia.org In this interaction, the alkyne's π-orbitals donate electron density to the metal, while the metal back-donates electron density to the alkyne's π*-antibonding orbitals. numberanalytics.comnumberanalytics.com This coordination, described by the Dewar-Chatt-Duncanson model, activates the alkyne, making it more susceptible to nucleophilic attack. numberanalytics.com

The coordination of the alkyne to a transition metal alters its electronic properties and geometry. The C≡C bond elongates, and the substituents on the alkyne bend away from their linear geometry, indicating a change in hybridization and an increase in the bond's reactivity. wikipedia.orglkouniv.ac.in For late transition metals, this activation facilitates the attack of various nucleophiles. nih.gov In the context of this compound, the intramolecular amino group or an external nucleophile can attack the activated alkyne. The regioselectivity of this attack is influenced by steric and electronic factors of the substrate and the catalyst. u-tokyo.ac.jp

| Catalyst Type | Coordination Mode | Effect on Alkyne | Consequence |

| π-acidic metals (e.g., Au, Pt) | η2-coordination | Activation of π-system | Increased susceptibility to nucleophilic attack |

| Late transition metals (e.g., Pd) | η2-coordination | Polarization of C≡C bond | Facilitates regio- and stereoselective additions |

The identification of reaction intermediates is key to understanding the stepwise mechanism of a catalytic reaction. nih.gov In reactions involving propargylic compounds, metal-activated intermediates such as metal-allene and metal-carbene species can be formed. nih.gov For instance, in gold-catalyzed reactions, a 1,3-migration of an acetate (B1210297) group from a propargylic acetate can lead to a gold-activated allene (B1206475) intermediate. nih.gov While specific studies on this compound are not prevalent, analogous transformations of similar aminoalkynes suggest the possibility of forming various intermediates depending on the metal catalyst and reaction conditions.

Techniques such as in situ IR spectroscopy, NMR spectroscopy, and X-ray absorption spectroscopy are instrumental in detecting and characterizing transient intermediates in catalytic cycles. nih.gov

A single starting material, such as this compound, can be directed toward different products by carefully selecting the metal catalyst and reaction conditions. This divergence in catalytic pathways is a powerful tool in synthetic chemistry. nih.govresearchgate.net For example, cobalt catalysis has been shown to control the coupling of alkynes and cyclobutenes to produce either cyclobutanes or cyclobutenes through ligand-controlled oxidative cyclization followed by either protonation or reductive elimination. nih.govnih.gov

The control of selectivity (chemo-, regio-, diastereo-, and enantioselectivity) is a major challenge and a primary goal in catalysis. acs.orgscispace.com In the reactions of functionalized alkynes, selectivity can be governed by factors such as the nature of the metal, the ligands, the solvent, and the temperature. researchgate.net For instance, in palladium-catalyzed hydroarylation of unsymmetrical internal alkynes, the regioselectivity can be controlled by using directing groups. scispace.com

| Reaction Type | Catalyst System | Typical Kinetic Observation | Mechanistic Implication |

| Suzuki Coupling | Palladium | Low activation energy with certain catalysts | High reaction rate and efficiency |

| Hydroamination | Ruthenium | Zero-order in amine concentration | Nucleophilic attack is not turnover-limiting |

Investigation of Catalytic Cycles and Turnover Efficiency in Metal-Catalyzed Processes

A catalytic cycle is a conceptual model that describes the sequence of elementary steps a catalyst undergoes during a chemical reaction. Understanding the catalytic cycle is essential for optimizing reaction conditions and improving catalyst performance. For instance, in the Sonogashira reaction, a dual catalytic cycle involving palladium and copper is often proposed. nih.gov

Turnover number (TON) and turnover frequency (TOF) are key metrics for evaluating the efficiency of a catalyst. A high TON indicates that a single catalyst molecule can convert a large number of substrate molecules, making the process more economical and sustainable. researchgate.net Enhancing the turnover efficiency of catalysts is a continuous area of research. For example, in ruthenium-catalyzed reductive amination, the addition of iodide has been shown to significantly increase the catalytic activity, achieving high turnover numbers. researchgate.net The efficiency of catalysts like ruthenium supported on alumina (B75360) has also been highlighted in the aerobic oxidation of amines. organic-chemistry.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for predicting reaction mechanisms. For a molecule such as 4-(Benzyl(methyl)amino)but-2-yn-1-ol, which contains multiple reactive sites—the hydroxyl group, the tertiary amine, and the alkyne moiety—DFT calculations can elucidate potential reaction pathways, transition states, and product stabilities.

DFT studies on analogous propargylic systems have successfully predicted mechanisms for various transformations, including cyclizations, additions, and metal-catalyzed substitutions. researchgate.netresearchgate.net For instance, in reactions involving propargyl cyanamides, DFT calculations have detailed a five-step addition-cyclization-isomerization process, identifying intermediates and transition state structures. researchgate.net Similarly, in ruthenium-catalyzed propargylic substitutions, DFT has been employed to examine the effects of substituents on both enantioselectivity and reactivity, revealing how even small changes to the molecule can reverse stereoselectivity. acs.orgnih.gov

Applying DFT to this compound could predict the feasibility of intramolecular cyclization to form heterocyclic compounds. By calculating the energy barriers for different potential pathways, researchers can determine the most likely reaction products under various conditions (e.g., thermal, photochemical, or catalyzed). DFT can also model the role of catalysts in these reactions, explaining how they lower activation energies and control selectivity. researchgate.netresearchgate.netrsc.org

Table 1: Representative DFT Functionals for Reaction Mechanism Studies

| DFT Functional | Basis Set | Typical Application | Strengths |

| B3LYP | 6-31G* | Geometry optimization, frequency calculations | Widely used, good balance of accuracy and cost |

| ωB97X-D | def2-TZVP | Non-covalent interactions, reaction barriers | Includes dispersion corrections, high accuracy |

| M06-2X | 6-311+G** | Main-group thermochemistry, kinetics | Good for transition states and barrier heights |

Molecular Modeling for Conformational Analysis and Ligand-Substrate Interactions

The flexibility of the butyl chain and the benzyl (B1604629) group in this compound means the molecule can adopt numerous conformations. libretexts.org Molecular modeling techniques, including molecular mechanics and quantum mechanics, are essential for performing conformational analysis to identify the most stable three-dimensional structures. nih.govgoogle.com This analysis involves mapping the potential energy surface of the molecule by systematically rotating its single bonds, such as the C-N and C-C bonds. libretexts.org Identifying low-energy conformers is crucial, as the molecule's shape influences its physical properties and how it interacts with other molecules, such as catalysts or biological receptors. libretexts.orgnih.gov

Furthermore, molecular modeling is invaluable for studying ligand-substrate interactions. nih.govnih.govmdpi.com In a catalytic context, this compound can act as a ligand that coordinates to a metal center. Computational models can simulate this binding, providing insights into:

Binding Affinity: Calculating the energy of interaction between the ligand and a metal catalyst.

Coordination Geometry: Predicting the preferred orientation of the ligand when bound to the substrate.

Electronic Effects: Analyzing how coordination influences the electron distribution and reactivity of both the ligand and the substrate. frontiersin.org

These models can reveal the importance of noncovalent interactions, such as hydrogen bonding or π-stacking, in stabilizing the ligand-substrate complex. nih.gov For example, DFT calculations have been used to assess bonding interactions in metal-ligand complexes, revealing the dominant role of electrostatic forces and charge transfer in determining binding strength. nih.govmdpi.com

Table 2: Common Computational Methods for Conformational and Interaction Studies

| Method | Focus | Information Gained | Example Application |

| Molecular Mechanics (e.g., MMFF94) | Conformational search | Low-energy conformers, steric hindrance | Initial screening of possible shapes |

| Semi-empirical (e.g., PM3, AM1) | Electronic structure (approx.) | Relative energies of isomers, orbital shapes | Fast optimization of large numbers of conformers |

| Ab initio / DFT | High-accuracy electronic structure | Precise geometries, interaction energies, electronic properties | Detailed study of ligand binding to a catalyst |

Computational Prediction of Reactivity and Selectivity in Propargylic Systems

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of complex organic reactions. escholarship.org For propargylic systems like this compound, theoretical models can forecast which parts of the molecule are most likely to react (chemoselectivity) and in what orientation (regio- and stereoselectivity).

Key computational approaches include:

Frontier Molecular Orbital (FMO) Theory: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites for nucleophilic and electrophilic attack. For this compound, this can help determine whether a reagent will preferentially attack the alkyne, the amine, or the alcohol.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites of electrophilic and nucleophilic attack, respectively.

Transition State Theory (TST): By calculating the energies of different transition states, chemists can predict the major products of a reaction. escholarship.orgnih.gov The pathway with the lowest energy barrier will be the most favorable. This is particularly useful for understanding selectivity in reactions where multiple products are possible, such as palladium-catalyzed propargylic substitutions. nih.gov

Recent advancements have also integrated machine learning with quantum chemical data to create surrogate models that can predict reactivity and selectivity with high accuracy at a fraction of the computational cost. rsc.orgdigitellinc.com Such models can be trained on DFT-computed data for a range of propargylation reactions to rapidly screen potential catalysts and predict enantiomeric excess. rsc.org

Table 3: Computational Descriptors for Predicting Reactivity

| Descriptor | Definition | Predicted Property |

| HOMO Energy | Energy of the highest occupied molecular orbital | Susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Susceptibility to nucleophilic attack |

| Fukui Functions | Change in electron density upon adding/removing an electron | Local reactivity and site selectivity |

| Global Hardness/Softness | Resistance to change in electron distribution | Overall molecular stability and reactivity |

Emerging Research Directions and Future Perspectives in Propargylic Amino Alcohol Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of propargylic amino alcohols is undergoing a transformation driven by the principles of green chemistry. Researchers are moving away from stoichiometric reagents and harsh conditions toward more sustainable catalytic systems. A significant area of focus is the development of both biocatalytic and advanced transition-metal-catalyzed reactions.

Biocatalysis: Enzymes are being employed to create highly enantiopure propargylic alcohols and amines from racemic starting materials. acs.org One innovative approach involves an enzymatic cascade. In a first step, a peroxygenase enzyme oxidizes a racemic propargylic alcohol to the corresponding ketone. acs.org Subsequently, enantiomerically pure alcohols are produced using stereoselective alcohol dehydrogenases, such as (R)-selective alcohol dehydrogenase from Lactobacillus kefir or the (S)-selective version from Thermoanaerobacter brokii. acs.org Furthermore, these enzymatic systems can be extended to produce propargylic amines through a Mitsunobu-type conversion using amine transaminases. acs.orgacs.org This chemoenzymatic strategy provides a powerful tool for producing a broad range of enantioenriched products in high yields (70-99%). acs.orgacs.org

Transition-Metal Catalysis: Copper-catalyzed reactions are prominent in the synthesis of chiral amino alcohols. unimi.itresearchgate.net Modern methods focus on the asymmetric propargylic substitution of precursors like propargylic acetates with amines, which can forge sterically congested carbon stereocenters. unimi.itd-nb.info Research is also exploring the use of other metals, such as ruthenium, and developing novel ligand systems to improve efficiency and selectivity. researchgate.netmdpi.com The goal is to create catalytic systems that are not only highly effective but also utilize earth-abundant metals and operate under milder, more environmentally friendly conditions.

| Catalytic System | Catalyst Type | Transformation | Key Advantages |

| Enzymatic Cascade | Biocatalyst (e.g., Peroxygenase, ADH, Transaminase) | Kinetic resolution of racemic alcohols to enantiopure alcohols and amines. acs.org | High enantioselectivity, mild reaction conditions, sustainable. acs.orgucl.ac.uk |

| Copper Catalysis | Transition Metal (e.g., Cu(I) complexes) | Asymmetric propargylic substitution of acetates/carbonates with amines. unimi.itorganic-chemistry.org | Forms congested stereocenters, good functional group tolerance. researchgate.net |

| Indium/BINOL System | Transition Metal/Chiral Ligand | Asymmetric alkynylation of aldehydes. organic-chemistry.org | Broad substrate scope, high enantioselectivity. organic-chemistry.org |

| Zinc/N-Methylephedrine | Metal/Chiral Additive | Direct addition of terminal alkynes to aldehydes. organic-chemistry.org | Uses inexpensive and readily available starting materials, robust process. organic-chemistry.org |

Exploration of Stereoselective Transformations and Chiral Pool Applications

The biological activity of molecules is often dependent on their specific three-dimensional structure. Consequently, a major thrust in modern organic synthesis is the development of stereoselective transformations to produce single enantiomers of chiral molecules like propargylic amino alcohols.

Asymmetric Catalysis: The enantioselective addition of terminal alkynes to aldehydes represents a direct and efficient route to chiral propargylic alcohols. organic-chemistry.org A notable system developed by Carreira and coworkers utilizes a catalyst generated in situ from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine, an inexpensive and commercially available chiral ligand. organic-chemistry.orgorganic-chemistry.org This method achieves high enantioselectivity (up to 99% ee) across a range of substrates and is robust enough to tolerate air and moisture. organic-chemistry.org Similarly, copper and nickel-based catalysts paired with chiral ligands like Pybox and QUINAP have been successfully employed in three-component reactions of aldehydes, amines, and alkynes to yield chiral propargylic amines. organic-chemistry.org

Chiral Pool Synthesis: The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These compounds can be used as starting materials to impart chirality to a synthetic target, often preserving the original stereocenter throughout the reaction sequence. wikipedia.org In the context of propargylic amino alcohol chemistry, natural terpenes like α-pinene, (-)-verbenone, and (-)-menthone (B42992) have proven to be excellent sources for synthesizing the chiral ligands and auxiliaries needed for asymmetric catalysis. nih.gov For instance, 1,2-aminoalcohols derived from neoisopulegol (which comes from natural isopulegol) have been successfully used as chiral catalysts. nih.gov This strategy leverages nature's chirality to build complex, stereodefined molecules efficiently. numberanalytics.com

| Stereoselective Method | Chiral Source | Typical Substrates | Achieved Enantioselectivity (ee) |

| Carreira's Alkynylation | (+)-N-Methylephedrine | Terminal alkynes, Aldehydes | Up to 99% organic-chemistry.org |

| Cu-Catalyzed A³ Coupling | (R)-QUINAP | Alkynes, Aldehydes, Secondary Amines | Good to excellent organic-chemistry.org |

| Biocatalytic Reduction | Alcohol Dehydrogenases | Propargylic Ketones | >99% acs.org |

| Dynamic Kinetic Resolution | Lipase / Metal Catalyst | Secondary Propargylic Alcohols | High ee mdpi.com |

Integration of Flow Chemistry and Continuous Processes for Enhanced Efficiency

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, is emerging as a powerful technology for chemical synthesis. d-nb.info It offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions that are difficult to control in traditional batch processes.

The synthesis of propargylic amino alcohols often involves highly reactive and unstable intermediates, such as allenyllithium species. scilit.comcambrex.com In a batch reactor, managing the heat transfer and precise mixing required to control these intermediates on a large scale is challenging. d-nb.info Flow chemistry provides an elegant solution. By using a system of pumps and microreactors, reagents can be mixed rapidly and the reaction temperature can be controlled with high precision, allowing for the safe generation and immediate use of unstable intermediates. rmit.edu.vnnih.gov

Advanced Spectroscopic and Spectrometric Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Modern analytical techniques that allow for real-time reaction monitoring and the detection of transient species are invaluable in this pursuit.

In-situ Spectroscopy: Techniques like FlowIR (in-situ infrared spectroscopy) are being integrated directly into flow chemistry setups. rmit.edu.vnnih.gov This allows researchers to monitor the formation and consumption of reactants, intermediates, and products in real-time as the reaction stream flows past the detector. rmit.edu.vn This process analytical technology (PAT) provides immediate feedback on the reaction's progress and stability, enabling rapid optimization of conditions like temperature, pressure, and residence time. nih.gov

Online Mass Spectrometry: For elucidating the mechanisms of reactions involving short-lived, highly reactive intermediates, online electrochemical mass spectrometry (EC/MS) is a particularly powerful tool. nih.gov In this method, a reaction is initiated electrochemically at the tip of an electrospray ionizer, and the products and intermediates are immediately sprayed into the mass spectrometer for analysis. nih.gov This technique has been used to study the oxidative functionalization of tertiary amines, successfully capturing and identifying fleeting intermediates like amine radical cations and iminium cations. nih.gov Applying such advanced spectrometric methods to the synthesis and reactions of propargylic amino alcohols can provide unprecedented insight into the reaction pathways, helping to resolve mechanistic ambiguities and guide the development of more efficient catalysts and processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.